An In-depth Technical Guide to N-(3-aminopropyl)pyrimidin-2-amine: Structure, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to N-(3-aminopropyl)pyrimidin-2-amine: Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-aminopropyl)pyrimidin-2-amine is a versatile bifunctional molecule that has garnered interest within the scientific community, particularly in the realm of medicinal chemistry and drug development. Its unique structure, featuring a pyrimidine core and a flexible aminopropyl side chain, offers a valuable scaffold for the synthesis of a diverse array of compounds with significant therapeutic potential. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of N-(3-aminopropyl)pyrimidin-2-amine, with a focus on its role as a foundational building block in the design of targeted therapeutics.
Chemical Structure and Identification
N-(3-aminopropyl)pyrimidin-2-amine, also known as N'-(pyrimidin-2-yl)propane-1,3-diamine, is characterized by a primary aliphatic amine and a secondary amine attached to a pyrimidine ring. This arrangement of functional groups imparts both nucleophilic and hydrogen-bonding capabilities, which are crucial for its utility in chemical synthesis and its interaction with biological targets.
Molecular Structure:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | N'-(pyrimidin-2-yl)propane-1,3-diamine |
| CAS Number | 125767-32-0[1] |
| Molecular Formula | C7H12N4 |
| Molecular Weight | 152.20 g/mol |
| Canonical SMILES | C1=CN=C(N=C1)NCCCN |
| InChI Key | FHYDQGOVTLQZSZ-UHFFFAOYSA-N[2] |
Physicochemical Properties
Table of Physicochemical Properties:
| Property | Predicted Value | Notes |
| XlogP | 0.5[2] | Indicates a relatively low lipophilicity, suggesting good aqueous solubility. |
| Hydrogen Bond Donors | 2 | The primary and secondary amine groups can act as hydrogen bond donors. |
| Hydrogen Bond Acceptors | 4 | The nitrogen atoms in the pyrimidine ring and the amine groups can act as hydrogen bond acceptors. |
| Rotatable Bonds | 4 | The flexibility of the aminopropyl chain is a key feature for its role as a linker. |
| Topological Polar Surface Area (TPSA) | 78.9 Ų | Suggests good cell permeability. |
Note: These values are computationally predicted and should be used as a guide. Experimental verification is recommended.
Synthesis of N-(3-aminopropyl)pyrimidin-2-amine
The most direct and common method for the synthesis of N-(3-aminopropyl)pyrimidin-2-amine is through a nucleophilic aromatic substitution reaction. This involves the reaction of a halopyrimidine, typically 2-chloropyrimidine, with an excess of 1,3-diaminopropane. The excess of the diamine is crucial to minimize the formation of the double-substituted by-product.
Reaction Rationale
The carbon atom at the 2-position of the pyrimidine ring is electron-deficient due to the electron-withdrawing effect of the two nitrogen atoms in the ring. This makes it susceptible to nucleophilic attack by the primary amine of 1,3-diaminopropane. The use of a large excess of 1,3-diaminopropane ensures that the primary product is the desired monosubstituted compound.
Experimental Protocol: Nucleophilic Substitution
Materials:
-
2-Chloropyrimidine
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1,3-Diaminopropane
-
Ethanol (or another suitable solvent)
-
Triethylamine (or another non-nucleophilic base, optional)
-
Dichloromethane (for extraction)
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Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-chloropyrimidine (1 equivalent) in ethanol.
-
Add a large excess of 1,3-diaminopropane (at least 5-10 equivalents) to the solution. The use of a non-nucleophilic base like triethylamine can be included to scavenge the HCl by-product, though the excess diamine can also serve this purpose.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and remove excess 1,3-diaminopropane.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography, eluting with a gradient of dichloromethane and methanol, to yield pure N-(3-aminopropyl)pyrimidin-2-amine.
Caption: General workflow for the synthesis of N-(3-aminopropyl)pyrimidin-2-amine.
Spectral Characterization
While specific experimental spectra for N-(3-aminopropyl)pyrimidin-2-amine are not widely published, a predictive analysis based on its structure and general spectroscopic principles for similar compounds can be made.
¹H NMR Spectroscopy (Predicted)
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Pyrimidine Ring Protons: A doublet and a triplet in the aromatic region (δ 6.5-8.5 ppm). The proton at C5 will likely appear as a triplet, coupled to the protons at C4 and C6. The protons at C4 and C6 will appear as a doublet.
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Aminopropyl Chain Protons:
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-NH- (secondary amine): A broad singlet, the chemical shift of which is concentration and solvent dependent.
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-CH₂- (adjacent to secondary amine): A triplet (or multiplet due to coupling with the NH proton) around δ 3.3-3.5 ppm.
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-CH₂- (central methylene): A multiplet (quintet or sextet) around δ 1.7-1.9 ppm.
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-CH₂- (adjacent to primary amine): A triplet around δ 2.7-2.9 ppm.
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-NH₂ (primary amine): A broad singlet, which will exchange with D₂O.
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¹³C NMR Spectroscopy (Predicted)
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Pyrimidine Ring Carbons: Three signals in the downfield region (δ 150-165 ppm for C2, C4, and C6, and around δ 110-120 ppm for C5).
-
Aminopropyl Chain Carbons:
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-CH₂- (adjacent to secondary amine): Around δ 40-45 ppm.
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-CH₂- (central methylene): Around δ 28-32 ppm.
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-CH₂- (adjacent to primary amine): Around δ 38-42 ppm.
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Infrared (IR) Spectroscopy (Predicted)
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N-H Stretching: Two bands for the primary amine (asymmetric and symmetric) in the range of 3300-3500 cm⁻¹ and one band for the secondary amine in the same region[3].
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C-H Stretching: Aliphatic C-H stretching just below 3000 cm⁻¹.
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N-H Bending: A band around 1600-1650 cm⁻¹ for the primary amine scissoring vibration.
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C=N and C=C Stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.
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C-N Stretching: In the range of 1250-1350 cm⁻¹ for the aromatic amine and 1020-1250 cm⁻¹ for the aliphatic amines[3].
Mass Spectrometry (Predicted)
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Molecular Ion (M+): A peak at m/z = 152.
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[M+H]⁺: A prominent peak at m/z = 153 in positive ion mode.
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Fragmentation: Common fragmentation patterns would involve cleavage of the aminopropyl chain, leading to fragments corresponding to the loss of aminomethyl or aminoethyl groups.
Applications in Drug Discovery
The true value of N-(3-aminopropyl)pyrimidin-2-amine lies in its application as a versatile building block and linker in the design of novel therapeutics. The pyrimidine core is a well-established pharmacophore found in numerous approved drugs, particularly kinase inhibitors, while the aminopropyl chain provides a convenient point of attachment for other molecular fragments.
Kinase Inhibitors
The 2-aminopyrimidine scaffold is a common feature in many kinase inhibitors, where it often forms key hydrogen bond interactions with the hinge region of the kinase active site[4]. N-(3-aminopropyl)pyrimidin-2-amine can serve as a starting point for the synthesis of such inhibitors. The terminal primary amine of the aminopropyl chain can be readily functionalized with various aromatic or heterocyclic groups to generate libraries of compounds for screening against different kinases. This approach has been explored in the development of inhibitors for kinases such as Janus kinase 2 (JAK2), which are implicated in myeloproliferative neoplasms[5].
Caption: Interaction of a 2-aminopyrimidine-based inhibitor with a kinase active site.
Linker for Proteolysis Targeting Chimeras (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. The length and flexibility of the linker are critical for the efficacy of the PROTAC[6][7].
N-(3-aminopropyl)pyrimidin-2-amine is an attractive building block for the linker component of PROTACs. The aminopropyl chain provides a flexible and hydrophilic spacer, and the terminal amine can be used to attach either the target protein ligand or the E3 ligase ligand. The pyrimidine end can be incorporated as part of the ligand for the protein of interest, particularly for kinases. This dual functionality makes it a highly efficient component in the modular synthesis of PROTACs.
Conclusion
N-(3-aminopropyl)pyrimidin-2-amine is a molecule of significant interest to the drug discovery community. Its straightforward synthesis, combined with the proven therapeutic relevance of the 2-aminopyrimidine scaffold and the versatility of the aminopropyl linker, makes it a valuable tool for the development of novel targeted therapies. From kinase inhibitors to the rapidly evolving field of targeted protein degradation with PROTACs, N-(3-aminopropyl)pyrimidin-2-amine provides a robust and adaptable platform for the creation of next-generation medicines. Further research into its specific biological activities and the development of derivatives will undoubtedly continue to expand its utility in medicinal chemistry.
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